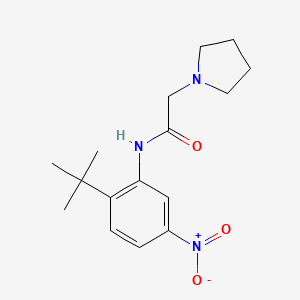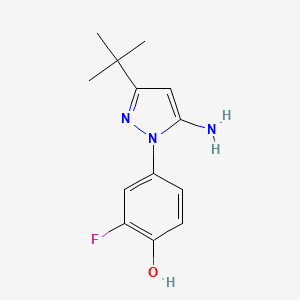
4-Imidazol-1-yl-2-propan-2-yloxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imidazol-1-yl-2-propan-2-yloxyaniline is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazol-1-yl-2-propan-2-yloxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.
Attachment of the Aniline Group: The aniline group can be introduced through a nitration reaction followed by reduction.
Introduction of the Propan-2-yloxy Substituent: The propan-2-yloxy group can be added via a substitution reaction using propan-2-ol as the reactant.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Imidazol-1-yl-2-propan-2-yloxyaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The propan-2-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Nitro-4-imidazol-1-yl-2-propan-2-yloxyaniline
Reduction: Amine-4-imidazol-1-yl-2-propan-2-yloxyaniline
Substitution: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Imidazol-1-yl-2-propan-2-yloxyaniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activity, including antimicrobial and antiviral properties.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Imidazol-1-yl-2-propan-2-yloxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Methylimidazole
2-Phenylimidazole
4-Methyl-2-propan-2-yloxyaniline
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
4-imidazol-1-yl-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-9(2)16-12-7-10(3-4-11(12)13)15-6-5-14-8-15/h3-9H,13H2,1-2H3 |
Clé InChI |
KXPZFNOYCZEIEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)N2C=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B15359091.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)





![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)




